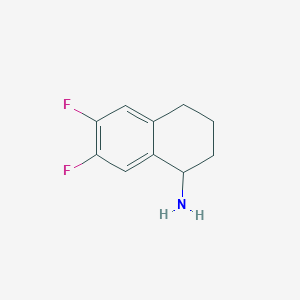

6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated tetrahydronaphthalene derivative characterized by fluorine atoms at positions 6 and 7 of the aromatic ring and an amine group at position 1. This compound is of interest in pharmaceutical and synthetic chemistry due to its structural similarity to bioactive molecules, such as selective serotonin reuptake inhibitors (SSRIs) and antineoplastic agents. Its molecular formula is C₁₀H₁₁F₂N, with a molecular weight of 183.20 g/mol . The (S)-enantiomer (CAS 1213689-57-6) is commercially available, though synthesis often requires enantioselective methods to isolate pharmacologically relevant stereoisomers .

Properties

Molecular Formula |

C10H11F2N |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

6,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C10H11F2N/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5,10H,1-3,13H2 |

InChI Key |

DLHAFJUGDBXVBO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=CC(=C(C=C2C1)F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the fluorination of 1,2,3,4-tetrahydronaphthalene followed by amination. One common method includes:

Fluorination: The starting material, 1,2,3,4-tetrahydronaphthalene, is subjected to electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms at the 6th and 7th positions.

Amination: The difluorinated intermediate is then reacted with ammonia or an amine source under reductive amination conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for fluorination and amination steps, ensuring higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles such as thiols or amines replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like thiols or amines in polar solvents.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Fluorination Patterns

- 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine (): This positional isomer has fluorine atoms at positions 5 and 7 instead of 6 and 7.

- The similarity score of 1.00 () indicates structural resemblance but underscores the significance of difluorination for enhanced reactivity or target engagement.

Substituent Effects: Trifluoromethyl vs. Difluoro

- 6,8-Bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1337375-50-4; ):

This compound features bulkier trifluoromethyl (-CF₃) groups at positions 6 and 8. The molecular weight (283.21 g/mol) is significantly higher than the difluoro analog (183.20 g/mol), and the -CF₃ groups introduce stronger electron-withdrawing effects and steric hindrance. Such modifications could enhance metabolic resistance but reduce membrane permeability compared to the difluoro derivative.

Enantiomeric Comparisons

- (S)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine ():

The (S)-enantiomer is synthesized via enantioselective routes, such as chiral resolution or asymmetric catalysis. Its commercial availability suggests utility in drug discovery, where stereochemistry often dictates pharmacological activity. - Racemic vs. Enantiopure Synthesis :

The synthesis of related compounds, such as (SS,1R)-1-(2-bromobenzyl)-N-(tert-butanesulfinyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine (), employs chiral auxiliaries (e.g., tert-butanesulfinyl groups) to achieve enantiocontrol. Similar methods may apply to 6,7-difluoro derivatives to isolate active enantiomers.

Comparison with Chlorinated Analogs

- (1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine ():

A key intermediate in sertraline synthesis, this compound substitutes fluorine with chlorine atoms and includes a dichlorophenyl group. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter receptor binding kinetics and metabolic pathways.

Biological Activity

6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

- Molecular Formula : C10H11F2N

- Molecular Weight : 181.19 g/mol

- CAS Number : 76221471

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest.

The mechanisms by which this compound exerts its effects are still being elucidated. Preliminary studies suggest that it may interact with specific molecular targets involved in cell signaling pathways related to cancer progression.

- PARP Inhibition : The compound has been shown to inhibit PARP1 activity in breast cancer cells, leading to increased DNA damage and apoptosis .

- Cell Cycle Arrest : Flow cytometry analysis indicates that treatment with this compound results in G2/M phase arrest in cancer cells .

Anti-inflammatory Properties

In addition to its anticancer effects, there is emerging evidence that this compound may possess anti-inflammatory properties. Studies have reported that it can reduce the production of pro-inflammatory cytokines in vitro.

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. The study demonstrated a significant reduction in tumor size when treated with this compound compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors .

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial for further development. Current data indicate low cytotoxicity towards normal cells compared to cancer cells, suggesting a favorable therapeutic index . However, comprehensive toxicity studies are necessary to evaluate long-term effects and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.